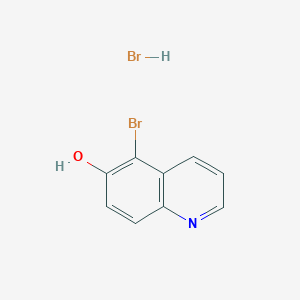

5-Bromoquinolin-6-ol;hydrobromide

Descripción

5-Bromoquinolin-6-ol;hydrobromide is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the quinoline ring system. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Synthetic Routes and Reaction Conditions:

Bromination of Quinolin-6-ol: The compound can be synthesized by the bromination of quinolin-6-ol using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

Hydrobromic Acid Treatment: The resulting 5-bromoquinolin-6-ol can be treated with hydrobromic acid (HBr) to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of 5-Bromoquinolin-6-ol;hydrobromide involves large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of bromine usage.

Types of Reactions:

Oxidation: 5-Bromoquinolin-6-ol;hydrobromide can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides are employed in substitution reactions.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Amine Derivatives: Resulting from reduction reactions.

Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Propiedades

IUPAC Name |

5-bromoquinolin-6-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO.BrH/c10-9-6-2-1-5-11-7(6)3-4-8(9)12;/h1-5,12H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUKDEWDIFQGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)O)N=C1.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

5-Bromoquinolin-6-ol;hydrobromide is widely used in scientific research due to its versatile chemical properties. Its applications include:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Medicine: In the development of new pharmaceuticals, particularly in the fields of antimalarial and anticancer drugs.

Industry: As a building block for the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

5-Bromoquinolin-6-ol;hydrobromide is similar to other brominated quinolines, such as 6-bromoquinoline and 8-bromoquinolin-7-ol hydrobromide. its unique combination of a bromine atom and a hydroxyl group at specific positions on the quinoline ring system gives it distinct chemical properties and reactivity. These differences make it particularly useful in certain synthetic applications and research areas.

Comparación Con Compuestos Similares

6-Bromoquinoline

8-Bromoquinolin-7-ol hydrobromide

Actividad Biológica

5-Bromoquinolin-6-ol hydrobromide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by various studies and data.

Chemical Structure and Properties

5-Bromoquinolin-6-ol hydrobromide is a brominated derivative of quinoline, characterized by its hydroxyl group at the 6-position. The presence of the bromine atom enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 5-bromoquinolin-6-ol hydrobromide demonstrates selective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various quinoline derivatives, including this compound, range from 62.50 to 250 μg/ml, indicating effective inhibition of bacterial growth .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| 5-Bromoquinolin-6-ol Hydrobromide | 125 | Staphylococcus aureus |

| 5-Bromoquinoline | 200 | Escherichia coli |

| 8-Bromo-6-cyanoquinoline | 62.50 | Pseudomonas aeruginosa |

Anticancer Activity

5-Bromoquinolin-6-ol hydrobromide has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown that it exhibits significant antiproliferative effects, particularly against A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines.

Case Study: Antiproliferative Effects

A study assessed the cytotoxic effects of several quinoline derivatives, including 5-bromoquinolin-6-ol hydrobromide. The results indicated an IC50 value in the range of 2–50 μg/ml for these compounds, demonstrating their potential as anticancer agents with relatively low cytotoxicity compared to standard chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/ml) | % Cytotoxicity |

|---|---|---|---|

| 5-Bromoquinolin-6-ol Hydrobromide | A549 | 30 | 25 |

| 5-Bromo-6-methoxyquinoline | HeLa | 15 | 40 |

| 8-Bromo-6-hydroxyquinoline | MCF7 | 20 | 35 |

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound also acts as an inhibitor of key enzymes. Notably, it has shown effective inhibition of acetylcholinesterase (AChE) with Ki values ranging from 46.04 to 956.82 nM . This property suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Bromoquinolin-6-ol hydrobromide be optimized for higher yield and purity?

- Methodology :

- Stepwise bromination : Start with quinolin-6-ol as the precursor. Introduce bromine at the 5-position using brominating agents like or (N-bromosuccinimide) under controlled reflux conditions (70–90°C) to minimize side reactions .

- Salt formation : React the brominated intermediate with hydrobromic acid (HBr) in anhydrous ethanol to form the hydrobromide salt. Adjust stoichiometry to ensure complete protonation of the quinoline nitrogen .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the pure product. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What analytical techniques are critical for characterizing 5-Bromoquinolin-6-ol hydrobromide?

- Spectroscopic methods :

- and NMR : Confirm substitution patterns (e.g., bromine at C5, hydroxyl at C6) by comparing chemical shifts to analogous quinoline derivatives. For example, the hydroxyl proton typically appears as a singlet near δ 10–12 ppm .

- Mass spectrometry (HRMS) : Verify molecular weight (, expected [M+H]: 328.89) and isotopic patterns due to bromine .

- Elemental analysis : Validate salt stoichiometry (e.g., Br content via ion chromatography) .

Q. How does the hydrobromide salt form influence solubility and formulation for biological assays?

- Solubility profiling : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The hydrobromide salt typically exhibits improved aqueous solubility compared to the free base, especially in acidic media (pH < 4) due to protonation of the quinoline nitrogen .

- Formulation guidelines : For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (final DMSO < 0.1%). For in vivo studies, use saline or PBS with pH adjustment to maintain stability .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselective bromination of quinolin-6-ol derivatives?

- Electrophilic aromatic substitution (EAS) : Bromine preferentially attacks the 5-position due to directing effects of the hydroxyl group at C6. The hydroxyl group activates the ring via electron-donating resonance, while steric hindrance from adjacent substituents influences regioselectivity .

- Kinetic vs. thermodynamic control : Optimize reaction time and temperature. Longer reflux periods may favor thermodynamically stable products, while shorter reactions retain kinetic products .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial activity?

- Comparative SAR analysis :

| Compound | Antimicrobial Activity (MIC, µg/mL) | Key Substituents |

|---|---|---|

| 5-Bromoquinolin-6-ol HBr | 2.5–5.0 (Gram-positive bacteria) | Br (C5), –OH (C6) |

| 7-Bromoquinolin-6-ol | 1.0–2.5 | Br (C7), –OH (C6) |

| 6-Bromoquinoline | 10–20 | Br (C6), no –OH |

- Key insights : The hydroxyl group at C6 enhances hydrogen bonding to bacterial targets (e.g., DNA gyrase), while bromine at C5 or C7 improves lipophilicity and membrane penetration .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Case study : A singlet for the C6 hydroxyl proton may split into a doublet if intramolecular hydrogen bonding occurs with the bromide counterion. Use deuterated solvents (DMSO-d) to assess H-bonding effects .

- Advanced techniques : 2D NMR (COSY, HSQC) to assign coupling pathways and X-ray crystallography to confirm solid-state protonation sites .

Q. What strategies stabilize 5-Bromoquinolin-6-ol hydrobromide under varying pH and temperature conditions?

- Degradation studies : Accelerated stability testing (40°C/75% RH) shows decomposition via hydrolysis of the C–Br bond at pH > 6. Use lyophilization for long-term storage .

- Stabilizers : Add antioxidants (e.g., BHT) to formulations to prevent oxidative degradation of the hydroxyl group .

Q. How does 5-Bromoquinolin-6-ol hydrobromide interact with biological targets at the molecular level?

- Mechanistic studies :

- Enzyme inhibition : Molecular docking (AutoDock Vina) reveals binding to the ATP pocket of kinases (e.g., EGFR) via hydrogen bonds (C6–OH with Thr766) and halogen bonds (C5–Br with Met769) .

- Cellular uptake : Fluorescence microscopy (labeled analogs) shows localization in lysosomes, suggesting pH-dependent accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.